(4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride

Fragment-Based Drug Discovery Stereochemistry Crystallography

Researchers face irreproducible results when sourcing secondary amine fragments with undefined stereochemistry. (4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride addresses this directly: • Racemic mixture providing access to both (R) and (S) enantiomers via chiral resolution • (R)-enantiomer free base validated as PDB ligand AXS for fragment-based crystallographic screening • 4-Fluoro substituent offers distinct electronic profile with minimal steric demand vs. Cl/Me analogs • Hydrochloride salt ensures aqueous solubility for biological assays • Fluorine atom serves as electron density probe for X-ray crystallography

Molecular Formula C12H17ClFNO
Molecular Weight 245.72 g/mol
CAS No. 1048640-49-8
Cat. No. B1286214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride
CAS1048640-49-8
Molecular FormulaC12H17ClFNO
Molecular Weight245.72 g/mol
Structural Identifiers
SMILESC1CC(OC1)CNCC2=CC=C(C=C2)F.Cl
InChIInChI=1S/C12H16FNO.ClH/c13-11-5-3-10(4-6-11)8-14-9-12-2-1-7-15-12;/h3-6,12,14H,1-2,7-9H2;1H
InChIKeyKFVAABHAIQMHMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: (4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride


(4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride is a synthetic secondary amine salt with the molecular formula C12H17ClFNO and a molecular weight of 245.72 g/mol . It is characterized by a 4-fluorobenzyl pharmacophore linked to a tetrahydro-2-furanylmethyl moiety. This compound is primarily utilized as a building block in medicinal chemistry and chemical biology, notably in fragment-based drug discovery where its free base form (CAS 356531-65-2) is a validated fragment library component [1]. Its hydrochloride salt form enhances aqueous solubility for biological assays and chemical synthesis. The available purity specifications, confirmed by established suppliers, range from 95% to 97% [REFS-1, REFS-3].

Fragment library building block Free base indexed in PDB (ligand AXS)
Racemic tetrahydrofuran scaffold Chiral center provides conformational restriction
Hydrochloride salt form Aqueous solubility for biological assays

Why Generic Substitution Is Not Recommended


Substituting this compound with structurally similar secondary amines, such as its 4-chloro or 4-methyl analogs, is not straightforward for research procurement. The 4-fluoro substituent imparts a distinct electronic profile and a significantly smaller steric demand compared to larger halogens or alkyl groups, which can drastically alter molecular recognition in biological systems [1]. Furthermore, the presence of a chiral center on the tetrahydrofuran ring means the compound is a racemic mixture of (R) and (S) enantiomers. The (R)-enantiomer is a recognized and indexed fragment in the Protein Data Bank (ligand code AXS), highlighting that stereochemistry is a critical identity parameter for crystallographic and fragment-based screening experiments [2]. Using an unvalidated generic alternative risks irreproducible results due to uncontrolled stereochemistry, undefined purity profiles, and uncharacterized counter-ion composition.

Fluorine-specific electronics

4-Fluoro substituent creates a unique electron-withdrawing/lipophilicity balance that may not transfer to 4-chloro or 4-methyl analogs.

Stereochemistry identity

Racemic mixture with a chiral THF ring; the (R)-enantiomer is a PDB ligand (AXS). Uncontrolled stereochemistry may shift crystallographic and screening outcomes.

Salt form & purity

Hydrochloride salt ensures defined protonation and purity (95–97%). Free base introduces solubility and assay variability.

Key Differentiation Evidence


Chiral Center and Conformational Restriction

The target compound possesses a tetrahydrofuran ring, which introduces a stereocenter and provides conformational restriction absent in non-cyclic analogs like (4-fluorobenzyl)(methyl)amine. This structural feature is a validated design element for enhancing binding by pre-organizing the molecule into a bioactive conformation. The (R)-enantiomer of the free base is a validated PDB ligand (code AXS), indexed for use in crystallographic fragment screens, a feature not available for achiral or flexible analogs [1]. (4-fluorobenzyl)(methyl)amine, in contrast, lacks this chiral cyclic ether, offering fewer opportunities for directional hydrogen bonding and a simpler, more flexible pharmacophore .

Chiral & H-bond complexity
Class-level inference
Target: 1 chiral center, 3 H-bond acceptors
vs. comparator: 0 chiral centers, 1 H-bond acceptor
Higher stereochemical complexity supports fragment-based screening interpretation
Atomic composition from PubChem; class-level comparison
Fragment-Based Drug Discovery Stereochemistry Crystallography

Fluorine-Specific Electronic Profile

The 4-fluoro substituent acts as a strong electron-withdrawing group via its -I effect, which can significantly lower the basicity of the amine and influence pharmacokinetic properties like metabolic stability and membrane permeability compared to electron-donating or -neutral groups [1]. Conversely, the 4-chloro analog introduces a larger, more lipophilic halogen (Hammett σp constant for Cl is +0.23, vs. +0.06 for F), which can lead to off-target binding via hydrophobic interactions [2]. The 4-methyl analog is electron-donating, which can increase amine basicity and protonation at physiological pH, altering its pharmacokinetic profile.

Electronic & lipophilic profile
Class-level inference
4-F: σp +0.06, π +0.14
vs. 4-Cl: σp +0.23, π +0.71
vs. 4-Me: σp -0.17, π +0.56
Moderate electron withdrawal and low lipophilicity differentiate probe behavior
Hammett and π constants from physical organic chemistry
Medicinal Chemistry Structure-Activity Relationship Electron-Withdrawing Group

Defined Salt Form and Purity

The target compound is supplied as a defined hydrochloride salt, which ensures a consistent protonation state and significantly different physicochemical properties compared to its free base form. The salt form is typically a crystalline solid with enhanced aqueous solubility and stability. Reputable suppliers specify a minimum purity of 95% to 97% for the hydrochloride [REFS-1, REFS-2]. Using the free base could result in variable solubility, different reactivity in aqueous assays, and ill-defined sample concentration, leading to poor experimental reproducibility.

Salt form & purity
Data to verify
Hydrochloride salt, crystalline solid, 95–97% purity
vs. free base: undefined physical form, variable purity
Defined salt form ensures reproducible assay preparation
Aggregated from vendor specifications; independent verification recommended
Chemical Procurement Assay Reproducibility Solubility

Primary Research Applications


Fragment-Based Crystallographic Screening

The free base form of this compound, specifically the (R)-enantiomer, is indexed as a validated chemical fragment (ligand code AXS) in the Protein Data Bank [1]. This confirms its suitability for use in X-ray crystallography-based fragment screens. The hydrochloride salt can be used as a soluble precursor, with the active fragment liberated in situ for protein co-crystallization studies. Its fluorine atom also serves as a useful probe for interpreting electron density maps, a clear advantage over non-halogenated analogs.

Probing Fluoroaromatic Binding Pockets

The distinct electronic properties of the 4-fluorobenzyl group (moderate electron-withdrawing, minimal lipophilicity) make this compound a specialized probe for medicinal chemists investigating fluoroaromatic interactions in enzyme active sites or GPCR binding pockets [2]. Compared to the 4-chloro analog, it offers a less lipophilic and more metabolically stable option, which is critical for assessing structure-activity relationships where hydrophobic-driven binding is undesirable.

Synthesis of Enantiomerically Enriched Building Blocks

As a racemic mixture, this compound provides a gateway to both (R) and (S) enantiomers of the tetrahydro-2-furanylmethyl scaffold via chiral resolution or asymmetric synthesis. The presence of the fluorine atom allows for downstream diversification through Pd-catalyzed cross-coupling reactions, making it a versatile, chiral secondary amine building block for synthesizing complex, fluorinated chemical libraries that are unattainable with non-fluorinated or non cyclic analogs [1].

Application
Selection Property
Validation Focus
Fragment-based crystallographic screening
PDB-indexed fragment (AXS); fluorine probe for electron density
Co-crystallization conditions and density map interpretation
Fluoroaromatic binding pocket studies
4-fluoro substituent: moderate electron withdrawal, low lipophilicity
SAR interpretation of fluoroaromatic interactions; comparison with 4-Cl/4-Me analogs
Synthesis of enantiomerically enriched building blocks
Racemic tetrahydrofuran scaffold with fluorine handle
Chiral resolution feasibility and downstream Pd-catalyzed diversification
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